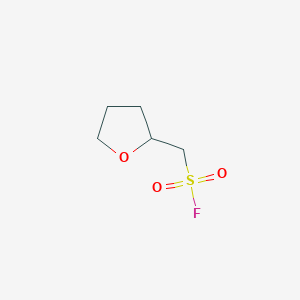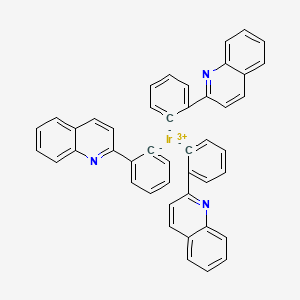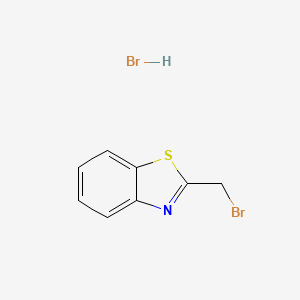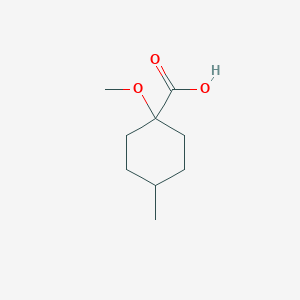
(5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is a complex organic compound that features a pyridine ring fused with a tetrahydropyrimidine ring, and a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
(5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a fully saturated tetrahydropyrimidine ring.
科学的研究の応用
Chemistry
In chemistry, (5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways. Its hydrazine group makes it a useful tool for labeling and detecting biomolecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of (5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
Thiazoles: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
Imidazoles: Known for their broad range of chemical and biological properties.
Pyrazolines: These compounds have a nitrogen-based hetero-aromatic ring structure and are used in drug development.
Uniqueness
What sets (5,6-Dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine apart is its unique combination of a pyridine ring, a tetrahydropyrimidine ring, and a hydrazine group. This structure provides a versatile platform for chemical modifications and potential therapeutic applications.
特性
分子式 |
C11H17N5 |
|---|---|
分子量 |
219.29 g/mol |
IUPAC名 |
(5,6-dimethyl-2-pyridin-4-yl-1,2,5,6-tetrahydropyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C11H17N5/c1-7-8(2)14-11(15-10(7)16-12)9-3-5-13-6-4-9/h3-8,11,14H,12H2,1-2H3,(H,15,16) |
InChIキー |
UENJYYUDODBOOO-UHFFFAOYSA-N |
正規SMILES |
CC1C(NC(N=C1NN)C2=CC=NC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide](/img/structure/B12314788.png)



![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)
![17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one](/img/structure/B12314834.png)


![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)
![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)

![2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)

